4-bromo-1H-pyrazole-5-carbaldehyde
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Overview
Description
4-Bromo-1H-pyrazole-5-carbaldehyde: is a heterocyclic compound with the molecular formula C4H3BrN2O. It is a derivative of pyrazole, a five-membered aromatic ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-pyrazole-5-carbaldehyde typically involves the bromination of pyrazole derivatives. One common method is the bromination of 1H-pyrazole-5-carbaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine, are used for substitution reactions.
Oxidation: Potassium permanganate or other strong oxidizing agents are used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-amino-1H-pyrazole-5-carbaldehyde or 4-thio-1H-pyrazole-5-carbaldehyde can be formed.
Oxidation Products: 4-Bromo-1H-pyrazole-5-carboxylic acid.
Reduction Products: 4-Bromo-1H-pyrazole-5-methanol.
Scientific Research Applications
Chemistry: 4-Bromo-1H-pyrazole-5-carbaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the preparation of pyrazole-based ligands for coordination chemistry .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dyes. Its reactivity and functional groups make it a versatile intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of 4-bromo-1H-pyrazole-5-carbaldehyde largely depends on its application. In biological systems, pyrazole derivatives can interact with various molecular targets, including enzymes and receptors. For example, some pyrazole compounds inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The specific molecular targets and pathways for this compound would require further experimental validation .
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: Similar in structure but lacks the aldehyde group, making it less reactive in certain synthetic applications.
1H-Pyrazole-5-carbaldehyde:
4-Chloro-1H-pyrazole-5-carbaldehyde: Similar structure with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness: 4-Bromo-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in synthetic chemistry and material science .
Properties
IUPAC Name |
4-bromo-1H-pyrazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGFONONBAIDAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007346-33-9, 287917-97-9 |
Source
|
Record name | 4-Bromo-1H-pyrazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-bromo-1H-pyrazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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